molecular formula C19H24N2OS2 B2868178 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl diethylcarbamodithioate CAS No. 356569-57-8

2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl diethylcarbamodithioate

Cat. No. B2868178
M. Wt: 360.53
InChI Key: RKPMIJADWOWYBV-UHFFFAOYSA-N
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Description

The compound “2,5-DIMETHYL-1-PHENYLPYRROLE” is a pyrrole derivative with a molecular formula of C12H13N . Another related compound is “(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHANOL” with a molecular formula of C13H15NO .


Molecular Structure Analysis

The molecular structure of “2,5-DIMETHYL-1-PHENYLPYRROLE” has an average mass of 171.238 Da and a monoisotopic mass of 171.104797 Da . The molecular structure of “(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHANOL” has a molecular weight of 201.26 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHANOL” include a predicted boiling point of 358.8±37.0 °C and a predicted density of 1.05±0.1 g/cm3 .

Scientific Research Applications

Novel Biphenyl Ester Derivatives

A study on biphenyl-based compounds, which are important for treatments like hypertension and inflammation, synthesized a series of compounds including 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates. These compounds showed significant anti-tyrosinase activities and are comparable to the standard inhibitor kojic acid, suggesting potential in pharmaceutical applications (Kwong et al., 2017).

Antimicrobial Agent Synthesis

A novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated for in vitro antimicrobial activities. These compounds possess good antibacterial and antifungal activity, indicating their potential as new antimicrobial agents (Hublikar et al., 2019).

Fluorescent Probes for CO2 Detection

Research into novel fluorescent probes based on the 1,2,5-triphenylpyrrole core for the detection of low levels of carbon dioxide in gas mixtures has been conducted. These probes have potential applications in biological and medical fields for real-time and quantitative detection of CO2 (Wang et al., 2015).

Progesterone Receptor Modulators

Investigations into the 3,3-dialkyl-5-aryloxindole series of progesterone receptor (PR) modulators for use in female healthcare have been conducted. One study reported a functional switch within the 5-(2-oxoindolin-5-yl)-1 H-pyrrole-2-carbonitrile class of compounds, which are potent PR antagonists and could be used for contraception and other health applications (Fensome et al., 2008).

Tumor Inhibitors

3-Pyrroline N-oxide bis(carbamate) tumor inhibitors were synthesized and tested, showing significant activity against certain leukemia models. These compounds could be more potent than existing treatments, offering new avenues in cancer therapy (Anderson & Milowsky, 1987).

Antifungal Activity

A novel compound isolated from Datura metel L. was found to be active against various fungal species. This dihydropyrrole derivative has potential in developing new antimycotic drugs (Dabur et al., 2005).

properties

IUPAC Name

[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS2/c1-5-20(6-2)19(23)24-13-18(22)17-12-14(3)21(15(17)4)16-10-8-7-9-11-16/h7-12H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPMIJADWOWYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)C1=C(N(C(=C1)C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl diethylcarbamodithioate

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